molecular formula C11H21O6P B3054016 Ethyl 3-diethoxyphosphoryl-4-oxopentanoate CAS No. 57648-56-3

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate

Cat. No.: B3054016
CAS No.: 57648-56-3
M. Wt: 280.25 g/mol
InChI Key: UTHDIEPTEMHAMG-UHFFFAOYSA-N
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Description

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate is an organic compound with the molecular formula C₁₁H₂₁O₆P It is a phosphonate ester that contains both ester and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate can be synthesized through a multi-step process involving the reaction of diethyl phosphite with ethyl acetoacetate. The reaction typically proceeds under basic conditions, often using sodium hydride or sodium ethoxide as the base. The reaction mixture is usually heated to facilitate the formation of the desired product.

  • Step 1: Formation of the Enolate

    • Ethyl acetoacetate is treated with a strong base such as sodium hydride or sodium ethoxide to form the enolate intermediate.
    • Reaction conditions: Anhydrous conditions, inert atmosphere (e.g., nitrogen or argon), temperature around 0-25°C.
  • Step 2: Addition of Diethyl Phosphite

    • Diethyl phosphite is added to the enolate intermediate, resulting in the formation of this compound.
    • Reaction conditions: Continued inert atmosphere, temperature around 25-50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester and phosphonate groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of phosphonic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phosphonate esters.

Scientific Research Applications

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.

    Materials Science: Utilized in the development of novel materials with specific properties, such as flame retardants or plasticizers.

    Biological Studies: Studied for its interactions with biological molecules and potential biochemical applications.

Mechanism of Action

The mechanism of action of ethyl 3-diethoxyphosphoryl-4-oxopentanoate depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In medicinal chemistry, it may undergo enzymatic transformations to release active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Ethyl 3-diethoxyphosphoryl-4-oxopentanoate can be compared with other phosphonate esters and related compounds:

    Diethyl phosphite: A simpler phosphonate ester used in similar synthetic applications.

    Ethyl acetoacetate: A related compound used as a starting material in the synthesis of this compound.

    Dimethyl methylphosphonate: Another phosphonate ester with different reactivity and applications.

Uniqueness

This compound is unique due to its combination of ester, ketone, and phosphonate functional groups, which provide versatile reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 3-diethoxyphosphoryl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21O6P/c1-5-15-11(13)8-10(9(4)12)18(14,16-6-2)17-7-3/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHDIEPTEMHAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)C)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311883
Record name Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57648-56-3
Record name NSC246174
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-(diethoxyphosphoryl)-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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